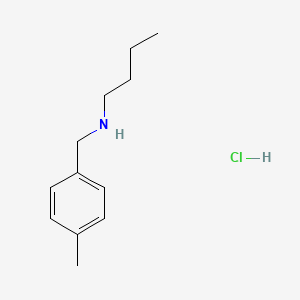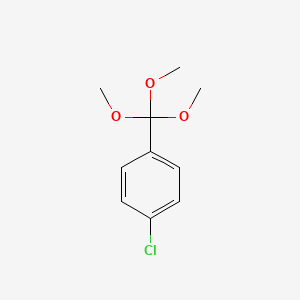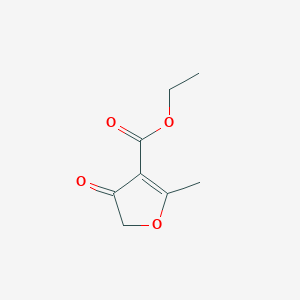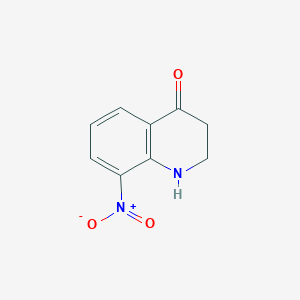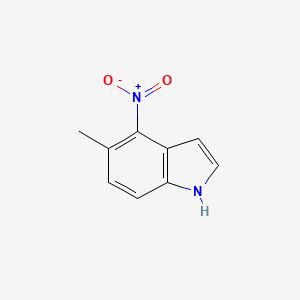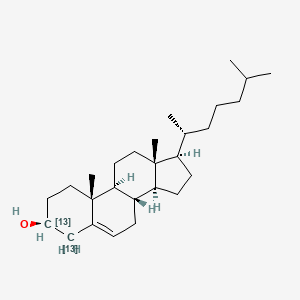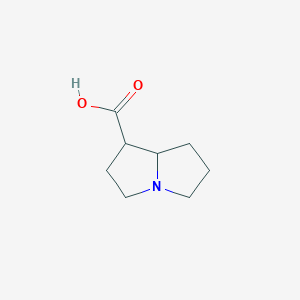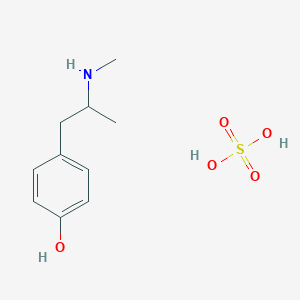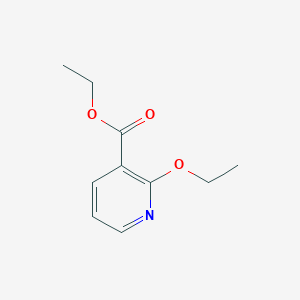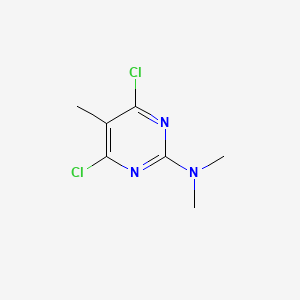
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(2,4-dimethylphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2. It has a molecular weight of 218.68 .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-6-(2,4-dimethylphenyl)pyridazine were not found, pyridazine derivatives have been synthesized through various methods. For instance, one method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 2,4-dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine are not fully detailed in the search results. The compound’s molecular weight is 218.68, but its density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
Corrosion Inhibition
3-Chloro-6-(2,4-dimethylphenyl)pyridazine has been explored for its potential in corrosion inhibition. In a study, various 3-chloropyridazine derivatives demonstrated effectiveness in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. These compounds showed increasing corrosion inhibition efficiency with concentration and acted as mixed-type inhibitors, inhibiting both oxidative and reductive reactions involved in corrosion. The protective action was reaffirmed through different spectroscopic techniques and theoretical studies (Olasunkanmi et al., 2018).
Crystal Structure and Synthesis
Recent studies have focused on the crystal structure characterization and synthesis of triazole pyridazine derivatives, including variants of 3-chloro-6-(2,4-dimethylphenyl)pyridazine. These compounds have shown significant biological properties, such as anti-tumor and anti-inflammatory activities. Detailed structural analysis through spectroscopic studies and X-ray diffraction, along with Density Functional Theory (DFT) calculations, provides insights into their molecular behavior and potential pharmaceutical applications (Sallam et al., 2021).
Photophysical Properties
The compound has been studied for its role in modulating the electronic and photophysical properties of metal complexes. For instance, research on ReI(CO)3Br complexes modified by pyrazolyl–pyridazine ligands, including derivatives of 3-chloro-6-(2,4-dimethylphenyl)pyridazine, revealed significant changes in their electrochemical and photophysical behavior. This research contributes to understanding the interaction between these compounds and metal centers, which is vital in the development of new materials and catalysts (Saldías et al., 2019).
Medicinal Chemistry Applications
While excluding direct drug use and dosage information, it's worth noting that various derivatives of pyridazines, including 3-chloro-6-(2,4-dimethylphenyl)pyridazine, have been synthesized and evaluated in medicinal chemistry for their potential as anticancer, antiangiogenic, and antioxidant agents. Their efficacy in these areas is a topic of ongoing research and offers promising avenues for therapeutic applications (Kamble et al., 2015).
Propriétés
IUPAC Name |
3-chloro-6-(2,4-dimethylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXRBZVIBQNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256267 | |
| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2,4-dimethylphenyl)pyridazine | |
CAS RN |
64262-74-4 | |
| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64262-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



